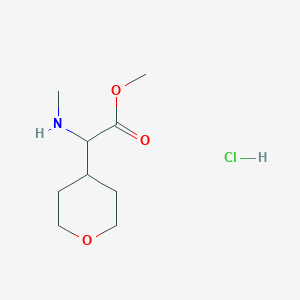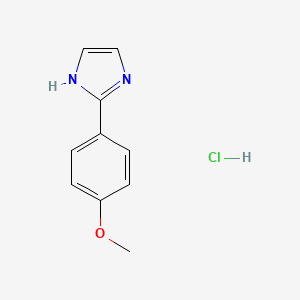![molecular formula C21H12ClF3N4S B2683034 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478039-23-5](/img/structure/B2683034.png)
5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H12ClF3N4S and its molecular weight is 444.86. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Affinity to Adenosine Receptors
Pyrazolo[1,5-a]pyrimidine derivatives, similar to the compound , have been synthesized and tested for their affinity to A1 adenosine receptors. Specifically, compounds with 3-chlorophenyl groups have shown significant activity, indicating potential medicinal applications in modulating adenosine receptors, which play roles in various physiological processes (Harden, Quinn, & Scammells, 1991).
Heterocyclic Synthesis for Analgesic Agents
Research has also focused on the synthesis of pyrazole-containing thiophene, 2-alkyloxypyridine, and thieno[2,3-d]pyrimidine scaffolds, including analogs of pyrazolo[1,5-a]pyrimidines for potential use as analgesic agents. Some of these synthesized compounds demonstrated significant analgesic effects, suggesting their relevance in pain management (Khalifa et al., 2019).
Antitumor Activities
Pyrazolo[1,5-a]pyrimidines have been explored for their antitumor activities. Various derivatives of this compound have shown marked inhibition against different cancer cell lines, such as lung adenocarcinoma and gastric cancer, indicating their potential as anticancer agents (Liu, Zhao, & Lu, 2020).
Synthesis and Pharmacological Properties
Further studies have synthesized various pyrazolo[1,5-a]pyrimidine derivatives and investigated their pharmacological properties. This includes research on their potential applications in AIDS chemotherapy and drug design, owing to the pharmacological therapeutic potentials of pyrazole nucleus and pyrimidine components (Ajani et al., 2019).
Antimicrobial Activity
Additionally, some pyrazolo[1,5-a]pyrimidine derivatives have been tested for antimicrobial activity. The synthesis of novel compounds in this category and their testing against various microbial strains contribute to the search for new antimicrobial agents (El-Agrody et al., 2001).
特性
IUPAC Name |
5-(2-chlorophenyl)-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4S/c22-14-6-2-1-5-13(14)15-11-18(21(23,24)25)29-19(26-15)12-16(27-29)20-17(7-10-30-20)28-8-3-4-9-28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSJWCKPVNZVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=C(C=CS4)N5C=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-methoxyphenyl)propanamide](/img/structure/B2682953.png)






![6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B2682965.png)
![3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682966.png)




